molecular formula C13H18O2 B1584606 Benzyl hexanoate CAS No. 6938-45-0

Benzyl hexanoate

Cat. No.: B1584606
CAS No.: 6938-45-0
M. Wt: 206.28 g/mol
InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N
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Description

Benzyl hexanoate is an organic compound classified as an ester. It is formed by the reaction of benzyl alcohol and hexanoic acid. This compound is known for its pleasant aroma, often described as fruity or floral, making it a popular choice in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hexanoate can be synthesized through the esterification reaction between benzyl alcohol and hexanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C6H5CH2OH+C5H11COOHC6H5CH2OCOC5H11+H2O\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_5\text{H}_{11}\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCOC}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​CH2​OH+C5​H11​COOH→C6​H5​CH2​OCOC5​H11​+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic catalysis. Lipase enzymes, such as lipase B from Candida antarctica, are used to catalyze the esterification reaction in a solvent-free system. This method is favored for its high yield and eco-friendly nature .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzyl alcohol and hexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation and Reduction: While esters like this compound are generally stable, they can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Hydrolysis: Benzyl alcohol and hexanoic acid.

    Transesterification: New ester and alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Benzyl hexanoate finds applications in various fields:

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a similar structure but different acid component (acetic acid).

    Ethyl hexanoate: Similar ester but with ethyl alcohol instead of benzyl alcohol.

    Benzyl benzoate: Similar ester but with benzoic acid instead of hexanoic acid.

Uniqueness: Benzyl hexanoate is unique due to its specific combination of benzyl alcohol and hexanoic acid, giving it a distinct aroma profile that is highly valued in the fragrance industry. Its synthesis using enzymatic methods also highlights its eco-friendly production process .

Properties

IUPAC Name

benzyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXWUSONDBHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219474
Record name Benzyl hexanoate
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.990
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6938-45-0
Record name Benzyl hexanoate
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Record name Benzyl hexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, phenylmethyl ester
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Record name Benzyl hexanoate
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Record name Benzyl hexanoate
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Record name BENZYL HEXANOATE
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Record name Benzyl hexanoate
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Synthesis routes and methods I

Procedure details

Alternatively, the compound of Example 3 was prepared by the Grignard reaction of n-butylmagnesium chloride with excess benzyloxalate to obtain desired product in 27% yield. 1H NMR (CDCl3, TMS) δ0.91 (t,3H), 1.35 (m,2H), 1.6 (m,2H), 2.85 (t,2H), 5.29 (s,2H), 7.4 (m,5H). Rf value is identical to Example 3.
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Synthesis routes and methods II

Procedure details

To a mixture of 1.08 g. of benzylalcohol, 1.16 g. of caproic acid, 2.20 g. of 2,2'-dipyridyl disulfide and 50 ml. of methylene chloride is added dropwise a solution of 2.62 g. of triphenyl phosphine in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 3 hours. The reaction mixture is treated with the same procedure as in Example 1 (1) to give 1.9 g. of the desired product boiling at 75°C/0.2 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using Candida antarctica lipase B (CalB) for the synthesis of benzyl hexanoate?

A1: CalB has emerged as a versatile biocatalyst for ester synthesis due to its high activity, broad substrate specificity, and ability to function in organic solvents. [, ] Research has demonstrated that CalB effectively catalyzes the esterification of benzoic acid or benzaldehyde with hexanoic acid or ethyl hexanoate, respectively, to produce this compound. [, ] The use of CalB offers a greener and more sustainable approach compared to traditional chemical synthesis methods.

Q2: How do Metal-Organic Frameworks (MOFs) enhance the catalytic performance in this compound synthesis?

A2: MOFs, with their unique porous structure and tunable properties, serve as excellent platforms for immobilizing both chemo- and biocatalysts. [] For example, UiO-66-NH2, a type of MOF, has been successfully utilized to immobilize Pd nanoparticles and CalB, creating a biohybrid catalyst for this compound synthesis. [] This immobilization on MOFs enhances catalyst dispersity, leading to higher activity and selectivity compared to free catalysts. []

Q3: Can you describe an innovative approach to synthesizing this compound using a cascade reaction?

A3: Researchers have developed a novel one-pot cascade reaction for this compound synthesis using a biohybrid catalyst. [, ] This approach involves the immobilization of both Pd nanoparticles and CalB on a support material, such as carbon nitride (C3N4) or UiO-66-NH2. [, ] In this cascade reaction, Pd nanoparticles first catalyze the hydrogenation of benzaldehyde to benzyl alcohol. Subsequently, CalB catalyzes the esterification of benzyl alcohol with ethyl hexanoate, yielding this compound. [, ] This strategy streamlines the synthesis process, reduces waste, and improves overall efficiency.

Q4: What role does the hydrophobicity of the support material play in biohybrid catalysts for this compound synthesis?

A4: The hydrophobicity of the support material significantly influences the performance of biohybrid catalysts in organic solvents. [] UiO-66-NH2, for instance, can be modified to adjust its hydrophobicity through a ligand exchange approach. [] This tunability allows for optimal catalyst dispersity in various reaction media, ultimately influencing the activity and selectivity of this compound synthesis. []

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